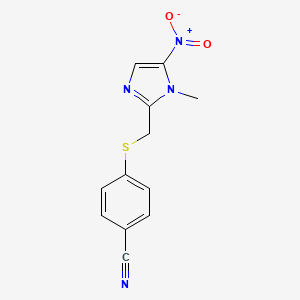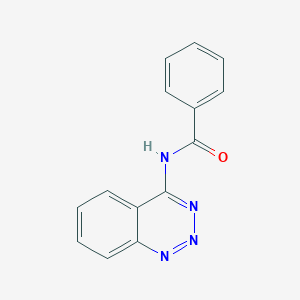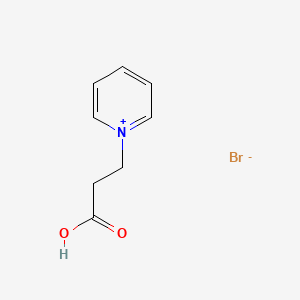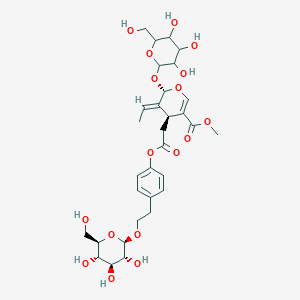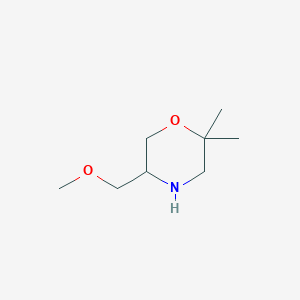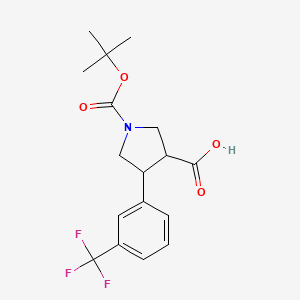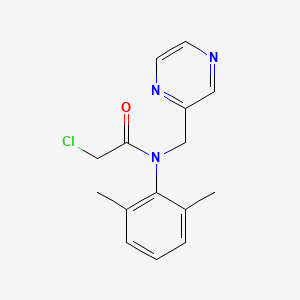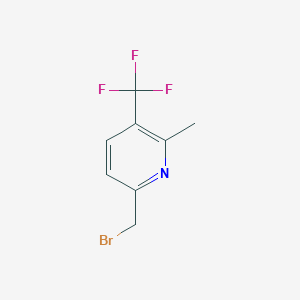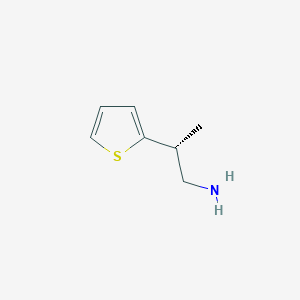
(R)-2-(Thiophen-2-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound
It contains a thiophene ring attached to a propylamine side chain. The compound exists as a pair of enantiomers due to its chiral center.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes lead to the preparation of ®-2-(Thiophen-2-yl)propan-1-amine. One common method involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts. For example:
Reductive Amination: The ketone is reacted with an amine (e.g., methylamine) in the presence of a reducing agent (e.g., sodium borohydride) and a chiral ligand (e.g., (R,R)-tartaric acid). This process yields the desired amine with high enantioselectivity.
Industrial Production: Industrial production methods typically involve large-scale reductive amination processes. These methods ensure efficient and cost-effective synthesis of ®-2-(Thiophen-2-yl)propan-1-amine.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the ketone precursor yields the amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Reductive Amination: Sodium borohydride, chiral ligands (e.g., (R,R)-tartaric acid).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Substitution: Various nucleophiles (e.g., alkyl halides, acyl chlorides).
Major Products: The major product of the reductive amination process is ®-2-(Thiophen-2-yl)propan-1-amine itself.
Applications De Recherche Scientifique
Chemistry:
- Building block for the synthesis of chiral compounds.
- Ligand in asymmetric catalysis.
- Potential pharmaceutical agents due to their chiral nature.
- Investigation of biological activity and pharmacological effects.
- Used in the synthesis of fine chemicals and pharmaceutical intermediates.
Mécanisme D'action
The exact mechanism of action for ®-2-(Thiophen-2-yl)propan-1-amine depends on its specific application. It may act as a ligand, receptor agonist, or enzyme inhibitor, affecting various cellular pathways.
Comparaison Avec Des Composés Similaires
®-2-(Thiophen-2-yl)propan-1-amine shares similarities with other chiral amines, such as (S)-2-(Thiophen-2-yl)propan-1-amine and related analogs
Propriétés
Formule moléculaire |
C7H11NS |
|---|---|
Poids moléculaire |
141.24 g/mol |
Nom IUPAC |
(2R)-2-thiophen-2-ylpropan-1-amine |
InChI |
InChI=1S/C7H11NS/c1-6(5-8)7-3-2-4-9-7/h2-4,6H,5,8H2,1H3/t6-/m1/s1 |
Clé InChI |
FWRBHKLKOBUBEQ-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](CN)C1=CC=CS1 |
SMILES canonique |
CC(CN)C1=CC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


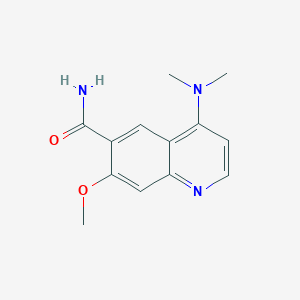
![2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B12932933.png)
![Benzenesulfonamide, 3-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-](/img/structure/B12932934.png)

